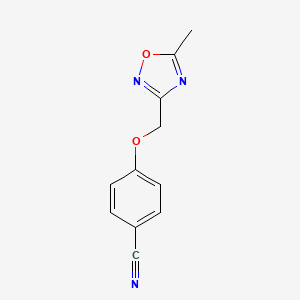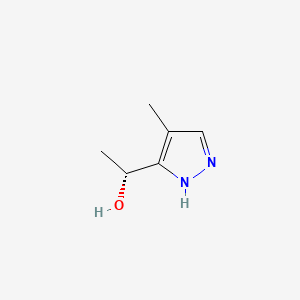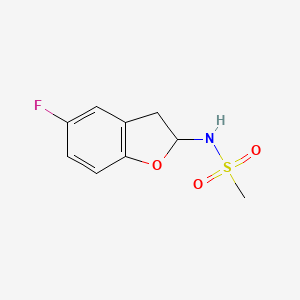![molecular formula C13H17N3O3 B14909631 (3Z)-3-[2-(2,4-dimethoxyphenyl)hydrazinylidene]piperidin-2-one](/img/structure/B14909631.png)
(3Z)-3-[2-(2,4-dimethoxyphenyl)hydrazinylidene]piperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Piperidinedione 3-[(2,4-dimethoxyphenyl)hydrazone] is a chemical compound that belongs to the class of hydrazones Hydrazones are a group of organic compounds characterized by the presence of the functional group R1R2C=NNH2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-piperidinedione 3-[(2,4-dimethoxyphenyl)hydrazone] typically involves the condensation reaction between 2,3-piperidinedione and 2,4-dimethoxyphenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
2,3-piperidinedione+2,4-dimethoxyphenylhydrazine→2,3-piperidinedione 3-[(2,4-dimethoxyphenyl)hydrazone]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and solvent choice can enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Piperidinedione 3-[(2,4-dimethoxyphenyl)hydrazone] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Corresponding oxides of the compound.
Reduction: Amines derived from the reduction of the hydrazone group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,3-Piperidinedione 3-[(2,4-dimethoxyphenyl)hydrazone] has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mécanisme D'action
The mechanism of action of 2,3-piperidinedione 3-[(2,4-dimethoxyphenyl)hydrazone] involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Piperidinedione 3-[(4-methyl-2-nitrophenyl)hydrazone]
- 2,3-Piperidinedione 3-[(2,4-dihydroxyphenyl)hydrazone]
Uniqueness
2,3-Piperidinedione 3-[(2,4-dimethoxyphenyl)hydrazone] is unique due to the presence of the 2,4-dimethoxyphenyl group, which imparts specific electronic and steric properties
Propriétés
Formule moléculaire |
C13H17N3O3 |
|---|---|
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
(3Z)-3-[(2,4-dimethoxyphenyl)hydrazinylidene]piperidin-2-one |
InChI |
InChI=1S/C13H17N3O3/c1-18-9-5-6-10(12(8-9)19-2)15-16-11-4-3-7-14-13(11)17/h5-6,8,15H,3-4,7H2,1-2H3,(H,14,17)/b16-11- |
Clé InChI |
APALFSXMVOJWBW-WJDWOHSUSA-N |
SMILES isomérique |
COC1=CC(=C(C=C1)N/N=C\2/CCCNC2=O)OC |
SMILES canonique |
COC1=CC(=C(C=C1)NN=C2CCCNC2=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{1-[(4-bromophenyl)amino]-2-oxo-2-phenylethyl}benzamide](/img/structure/B14909554.png)




![(S)-tert-Butyl (7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepin-3-yl)carbamate](/img/structure/B14909581.png)


![n-(3-(Methylsulfonyl)propyl)benzo[d]oxazol-2-amine](/img/structure/B14909590.png)




